Product packaging for 4',5'-Diiodofluorescein(Cat. No.:CAS No. 38577-97-8)

4',5'-Diiodofluorescein

Cat. No.: B037397
CAS No.: 38577-97-8
M. Wt: 584.1 g/mol
InChI Key: DSVUBXQDJGJGIC-UHFFFAOYSA-N
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Description

4',5'-Diiodofluorescein is a high-purity, fully characterized chemical compound widely utilized as a reference standard for Fluorescein, compliant with major pharmacopeial guidelines. This xanthene dye serves critical roles in analytical method development, validation, and quality control (QC) during drug synthesis and formulation. In life sciences research, this compound is an effective fluorescent marker for in vitro visualization of biological structures . Researchers successfully employ it for specific localization, including labeling cellular mitochondria and visualizing cell membranes , providing clear imaging under fluorescence confocal microscopy. Furthermore, its application extends to the meticulous tracking of nanoparticle infiltration into cellular structures, illuminating the dynamics of cellular uptake. In analytical chemistry, this compound can be separated and analyzed using reverse-phase (RP) HPLC/UPLC methods, making it suitable for pharmacokinetic studies and preparative separation of impurities. Please Note: This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10I2O5 B037397 4',5'-Diiodofluorescein CAS No. 38577-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVUBXQDJGJGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10I2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044238
Record name 4'5'-Diiodofluorescein
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Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38577-97-8
Record name D & C Orange 10
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Record name 4'5'-Diiodofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-4',5'-diiodo-
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Record name 4'5'-Diiodofluorescein
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Record name 3',6'-dihydroxy-4',5'-diiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name 4',5'-DIIODOFLUORESCEIN
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Synthetic Methodologies and Chemical Modifications of 4 ,5 Diiodofluorescein

Established Synthetic Pathways for 4',5'-Diiodofluorescein

The synthesis of this compound can be approached through two primary strategies: direct iodination of the fluorescein (B123965) backbone and a precursor-based method involving the condensation of an iodinated phthalic anhydride (B1165640) derivative with resorcinol.

Direct Iodination Strategies

Direct iodination of fluorescein offers a straightforward route to halogenated derivatives. This method typically involves the reaction of fluorescein with an iodinating agent. While the synthesis of tetraiodofluorescein (erythrosine) is well-documented, the regioselective synthesis of this compound requires careful control of reaction conditions to favor di-substitution at the desired positions. The reaction of fluorescein with iodine in a suitable solvent and under controlled temperature and pH can lead to a mixture of mono-, di-, tri-, and tetraiodinated products. Achieving high selectivity for the 4',5'-diiodo isomer often necessitates optimization of the stoichiometry of the reactants and the reaction time.

A general approach involves dissolving fluorescein in a basic aqueous solution, followed by the addition of iodine. The pH of the reaction mixture is a critical parameter, as it influences the reactivity of the fluorescein molecule. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal time to stop the reaction to maximize the yield of the desired di-iodinated product.

Reagent/ConditionRole
FluoresceinStarting material
IodineIodinating agent
Base (e.g., NaOH)To dissolve fluorescein and activate the ring for electrophilic substitution
Solvent (e.g., Water)Reaction medium
TemperatureInfluences reaction rate and selectivity
pHCritical for controlling the degree of iodination

Precursor-Based Synthesis

An alternative and often more controlled method for the synthesis of this compound involves a precursor-based approach. This strategy builds the di-iodinated fluorescein structure from smaller, pre-functionalized molecules, which can offer greater regiochemical control. A key precursor for this method is an iodinated phthalic anhydride derivative.

One such precursor is tetraiodophthalic anhydride. The synthesis of tetraiodophthalic anhydride can be achieved by reacting phthalic anhydride with iodine in fuming sulfuric acid. The reaction requires careful temperature control, with the temperature being gradually raised to facilitate the iodination process. The resulting tetraiodophthalic anhydride is a crystalline solid that can be purified by washing with sulfuric acid and water, followed by treatment with sodium bisulfite to remove any remaining iodine.

The subsequent step involves the condensation of the iodinated phthalic anhydride with resorcinol. This reaction is typically carried out in the presence of a dehydrating agent, such as anhydrous zinc chloride or concentrated sulfuric acid, and heated to promote the Friedel-Crafts acylation and subsequent cyclization to form the xanthene core of the fluorescein derivative. This method ensures that the iodine atoms are positioned on the phthalic acid-derived portion of the molecule, leading specifically to substitution at the 4' and 5' positions.

Reactant 1Reactant 2Catalyst/Dehydrating AgentProduct
Tetraiodophthalic anhydrideResorcinolAnhydrous Zinc Chloride or Conc. H2SO44',5',6',7'-Tetraiodofluorescein (intermediate to be confirmed for 4',5' selectivity)

Note: While the use of tetraiodophthalic anhydride is a known route for iodinated fluoresceins, achieving specific 4',5'-diiodination would depend on the precise starting materials and reaction conditions, which may involve a di-iodinated phthalic anhydride precursor.

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound often results in a mixture of products with varying degrees of iodination. Therefore, effective purification is essential to obtain a compound of high purity for subsequent applications. A combination of chromatographic, filtration, and precipitation techniques is typically employed.

Chromatographic Separation Methods for Fluorescein Derivatives

Chromatography is a powerful technique for separating closely related fluorescein derivatives. Both thin-layer chromatography (TLC) and column chromatography are utilized for the purification of this compound.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. For the separation of iodinated fluoresceins, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of solvent systems can be employed as the mobile phase, with the polarity being adjusted to achieve optimal separation of the different halogenated species. A reported solvent system for separating a mixture of fluorescein and its iodinated derivatives consists of ethyl methyl ketone, acetone, and ammonia. umass.edu The separated spots can be visualized under UV light, where the compounds typically appear as dark spots on a fluorescent green background. iscientific.org

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. Silica gel is a common stationary phase. The selection of the eluent is critical for successful separation. A gradient of solvents with increasing polarity is often used to first elute the less polar, more highly iodinated compounds, followed by the desired this compound, and finally the more polar, less iodinated or unreacted fluorescein.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., containing formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). The gradient and flow rate can be optimized to achieve baseline separation of the target compound from its impurities.

Chromatographic TechniqueStationary PhaseMobile Phase ExampleApplication
Thin-Layer Chromatography (TLC)Silica GelEthyl methyl ketone:acetone:ammonia umass.eduReaction monitoring, solvent system optimization
Column ChromatographySilica GelGradient of non-polar to polar solvents (e.g., hexane/ethyl acetate)Preparative purification
High-Performance Liquid Chromatography (HPLC)C18Methanol/0.2% Formic Acid (isocratic)High-purity preparative separation

Filtration and Precipitation Techniques

Filtration and precipitation are crucial steps in the work-up and purification of this compound. Following synthesis, the crude product is often collected by vacuum filtration. Washing the collected solid with appropriate solvents helps to remove soluble impurities.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. umass.eduumass.eduresearchgate.netrsc.org The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical and is often determined by experimentation. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and mixtures of solvents. rochester.edu

Precipitation: Precipitation can be used to isolate the product from the reaction mixture. For example, after the synthesis of fluorescein derivatives in an acidic medium, the product can often be precipitated by pouring the reaction mixture into a large volume of water. The precipitated solid can then be collected by filtration. This technique is also used in the purification process where the desired compound is selectively precipitated from a solution containing impurities.

Synthesis of Derivatized this compound Conjugates

To be used in bioassays and other applications, this compound is often chemically modified to introduce a reactive group that can be used for conjugation to other molecules, such as proteins, nucleic acids, or small molecules. Common reactive derivatives include N-hydroxysuccinimide (NHS) esters and maleimides.

The synthesis of these derivatives typically starts with a precursor of this compound that has a carboxylic acid or an amine functionality. If the parent this compound does not possess such a group, it needs to be introduced through a separate synthetic step.

N-Hydroxysuccinimide (NHS) Ester Synthesis: A common strategy for labeling biomolecules involves the reaction of a primary amine on the target molecule with an NHS ester of a fluorophore. To prepare the NHS ester of a carboxy-derivatized this compound, the carboxylic acid is activated. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). rochester.edu The reaction is usually carried out in an anhydrous organic solvent like dichloromethane (B109758) or dimethylformamide (DMF). The resulting NHS ester is a reactive compound that can be purified and then used for conjugation.

Maleimide (B117702) Synthesis: Maleimides are another important class of reactive groups used for bioconjugation. They react specifically with thiol groups (sulfhydryl groups) found in cysteine residues of proteins. To prepare a maleimide derivative of this compound, an amino-functionalized version of the fluorophore is typically reacted with a maleimide-containing reagent, such as N-methoxycarbonylmaleimide or a heterobifunctional linker like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). moleculardevices.com The reaction conditions, such as pH, are crucial for the stability and reactivity of the maleimide group.

The resulting this compound-NHS ester or -maleimide can then be used in conjugation reactions. For example, in a typical labeling reaction, the NHS ester derivative is reacted with a protein in a buffer at a slightly alkaline pH (e.g., pH 8-9) to facilitate the formation of a stable amide bond with the lysine (B10760008) residues of the protein. Similarly, the maleimide derivative is reacted with a thiol-containing molecule at a pH of around 6.5-7.5 to form a stable thioether linkage.

DerivativeReactive GroupTarget Functional Group on Biomolecule
NHS EsterN-Hydroxysuccinimide esterPrimary amine (e.g., lysine)
MaleimideMaleimideThiol (e.g., cysteine)

These derivatized conjugates of this compound are valuable tools in various biochemical and cellular studies, including fluorescence polarization immunoassays, fluorescence microscopy, and flow cytometry.

Isothiocyanate Conjugation

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that is widely utilized for labeling proteins through its reactive isothiocyanate group (-N=C=S). This group readily reacts with primary amine groups, such as the N-terminus of proteins or the amine group of lysine residues, to form a stable thiourea (B124793) bond. tdblabs.se This conjugation method is a cornerstone in creating fluorescently labeled proteins for various biochemical and cellular analyses. tdblabs.se

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the concentration of the protein. nih.gov Optimal labeling is typically achieved at a pH of 9.5 and room temperature, with maximal labeling occurring within 30 to 60 minutes at a protein concentration of 25 mg/ml. nih.gov It is crucial to control the molar ratio of FITC to protein to avoid under- or over-labeling. Over-labeling can lead to altered protein specificity, aggregation, and a decrease in quantum yield due to self-quenching. sigmaaldrich.com Conversely, under-labeled antibodies exhibit weak specific fluorescence. nih.gov An optimal molecular fluorescein/protein (F/P) ratio is generally considered to be between 1 and 4. nih.gov

After the conjugation reaction, it is necessary to separate the unbound FITC from the protein conjugate. This is commonly achieved through gel filtration chromatography using a matrix with an appropriate exclusion limit. The degree of substitution, or the F/P molar ratio, can then be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 495 nm (for FITC).

It has been observed that the conjugation process increases the negative electrical charge of antibodies. nih.gov This increased negative charge can sometimes lead to non-specific binding to cellular components, particularly if over-labeled antibodies are used. nih.gov

Below is a table summarizing the key parameters for a typical FITC conjugation reaction with an antibody.

ParameterRecommended ConditionPurpose
FITC to Protein Molar Ratio 5:1 to 20:1 in the reaction mixtureTo achieve an optimal final F/P ratio of 1-4
Protein Concentration 5.0 mg/mlTo ensure efficient reaction kinetics
Reaction Buffer 0.1 M Carbonate-BicarbonateTo maintain the optimal pH for the reaction
pH 9.0To facilitate the reaction between the isothiocyanate and amine groups
Incubation Time 8 hoursTo allow the conjugation reaction to proceed to completion
Temperature 4°CTo maintain protein stability during the reaction
Purification Method Gel FiltrationTo separate the labeled protein from unreacted FITC

Dextran (B179266) Conjugates for Cellular Studies

Dextrans are hydrophilic and biocompatible polysaccharides that serve as effective carriers for fluorescent dyes like this compound in cellular and in vivo imaging applications. aatbio.comthermofisher.com Their resistance to cleavage by most endogenous cellular glycosidases makes them stable long-term tracers. aatbio.com The conjugation of fluorescent dyes to dextrans allows for the study of various biological processes, including vascular permeability, blood-brain barrier integrity, and intercellular communication through gap junctions. aatbio.comthermofisher.com

The degree of substitution (the number of dye molecules per dextran molecule) is a critical parameter that influences the fluorescence intensity and potential for quenching. thermofisher.com For instance, dextrans with a molecular weight of 10,000 Da typically have 0.5 to 2 dye molecules per dextran. thermofisher.com Higher degrees of labeling can lead to fluorescence quenching and non-specific interactions with cellular components. thermofisher.com

Lysine-fixable dextran conjugates are also available, which contain covalently bound lysine residues. thermofisher.comthermofisher.com These residues allow the dextran conjugate to be cross-linked to surrounding biomolecules using aldehydes like formaldehyde (B43269) or glutaraldehyde, enabling long-term preservation of the fluorescent signal in tissue samples. thermofisher.com

The choice of dextran molecular weight is application-dependent. Lower molecular weight dextrans (e.g., 3,000 MW) are often used for studying cell lineage and neuronal tracing, while higher molecular weight dextrans are employed for investigating vascular networks. aatbio.comthermofisher.com

A study involving a Cy5.5-DTPA-galactosyl-dextran conjugate demonstrated its utility as a targeted probe for in vivo imaging of receptor biochemistry. nih.gov This conjugate showed specific uptake in the liver, highlighting the potential for creating targeted dextran-based imaging agents. nih.gov

The following table provides examples of different molecular weight dextrans and their typical applications in cellular studies.

Molecular Weight (MW)Typical Applications
3,000Cell lineage tracing, neuronal tracing
10,000Studies of vascular permeability, intercellular communication
40,000 - 2,000,000Investigation of vascular networks and blood flow

Nanoparticle Encapsulation and Conjugation

Encapsulating or conjugating this compound and its derivatives within nanoparticles offers several advantages for biomedical applications, including improved solubility, enhanced stability, and the potential for targeted delivery. nih.govnih.gov Polymeric nanoparticles with a hydrophobic core and a hydrophilic shell are particularly effective for encapsulating hydrophobic dye molecules, protecting them from the aqueous physiological environment. nih.govresearchgate.net

This encapsulation strategy can shield fluorescent dyes from water molecules, which can quench their fluorescence, thereby enhancing their imaging capabilities in vivo. nih.gov Furthermore, nanoparticles can be designed to encapsulate both imaging agents and therapeutic drugs, creating "theranostic" platforms for simultaneous diagnosis and treatment. nih.govnih.gov

The conjugation of molecules to form self-assembling amphiphilic nanoconjugates is another approach. nih.gov These structures can self-assemble in aqueous environments to form nanoparticles with a hydrophobic core, effectively encapsulating poorly water-soluble molecules and reducing their particle size to the nanoscale, which can improve their dissolution and bioavailability. nih.gov

For example, the conjugation of a poorly water-soluble drug to a hydrophilic polymer can lead to the formation of nanoparticles with increased drug encapsulation efficiency and solubility. nih.gov However, the design of these multi-arm nanoconjugates needs to be carefully considered, as a large number of arms can lead to the formation of large aggregates. nih.gov

The table below summarizes different nanoparticle strategies for dye delivery.

Nanoparticle StrategyDescriptionAdvantages
Core-Shell Encapsulation Dye is encapsulated within the hydrophobic core of a polymeric nanoparticle.Protects the dye from the aqueous environment, reduces quenching, improves stability. nih.govresearchgate.net
Self-Assembled Nanoconjugates Amphiphilic molecules self-assemble to form nanoparticles, entrapping the dye.Can improve the solubility and bioavailability of poorly water-soluble dyes. nih.gov
Theranostic Nanoparticles Co-encapsulation of an imaging agent (dye) and a therapeutic drug.Enables simultaneous diagnosis and therapy. nih.govnih.gov

Radiolabeled Derivatives and Their Synthesis

Radiolabeling of fluorescein derivatives, including this compound, allows for their use as probes in nuclear medicine for imaging and therapeutic applications. The introduction of a radionuclide, such as Iodine-125 (B85253) or Fluorine-18, enables the tracking of the molecule in vivo using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

The synthesis of radiolabeled compounds often involves modifying the parent molecule to incorporate the radioisotope. For instance, chalcone (B49325) derivatives have been radiolabeled with iodine-125 for potential use in imaging Alzheimer's disease. nih.gov

A common strategy for radiolabeling with Fluorine-18 involves a multi-step synthesis. For example, a hydrophilic fluorosulfotetrazine was radiolabeled with Fluorine-18 in a three-step automated process. nih.gov This process started with a precursor, propargylic butanesultone, which was converted to the corresponding propargylic fluorosulfonate through a ring-opening reaction with 18F-fluoride. nih.gov This was followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azidotetrazine and subsequent oxidation to yield the final radiolabeled product. nih.gov

The development of radiopharmaceuticals requires that the labeled compounds possess certain characteristics, including high blood-brain barrier permeation (for brain imaging), minimal off-target binding, and rapid clearance from non-target tissues. nih.gov

The table below outlines a general synthetic approach for radiolabeling with Fluorine-18.

StepReactionReagentsOutcome
1FluorinationPrecursor molecule, 18F-fluorideIncorporation of the Fluorine-18 radioisotope
2Conjugation18F-labeled intermediate, targeting moietyAttachment of the radiolabel to a biologically active molecule
3PurificationHPLC or other chromatographic methodsIsolation of the pure radiolabeled compound

Control of Impurity Profiles in this compound Synthesis

Ensuring the purity of this compound and its derivatives is critical for their reliable application in research and diagnostics. Impurities can arise from various sources during the synthesis, including starting materials, intermediates, by-products, and degradation products. lgcstandards.comnih.gov The presence of impurities can affect the compound's performance and, in the context of pharmaceutical applications, its safety and efficacy. nih.gov

Impurity profiling, which involves the identification and quantification of impurities, is an essential part of quality control. researchgate.net High-performance liquid chromatography (HPLC) is a primary analytical technique for separating and quantifying impurities. researchgate.netresearchgate.netnih.gov When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weights of impurities, aiding in their structural elucidation. lgcstandards.comresearchgate.net For volatile impurities, gas chromatography-mass spectrometry (GC-MS) may be employed. lgcstandards.com

Once an impurity is detected, its structure can be confirmed through isolation and characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. lgcstandards.comresearchgate.net The synthesis of the suspected impurity can serve as a reference standard to verify its identity by comparing its spectral and chromatographic data with that of the impurity found in the product. lgcstandards.com

Understanding the formation mechanism of an impurity is crucial for controlling its levels in the final product. lgcstandards.com For example, an impurity in the synthesis of ezetimibe (B1671841) was traced back to a desfluoro-containing intermediate in the starting material. nih.gov By controlling the level of this impurity in the intermediate, the formation of the final product impurity could be managed. nih.gov

The table below lists common analytical techniques used for impurity profiling.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of the molecular weight of impurities. lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated impurities. lgcstandards.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups in impurities. lgcstandards.com

Spectroscopic Characterization and Photophysical Mechanisms of 4 ,5 Diiodofluorescein

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4',5'-Diiodofluorescein is expected to exhibit a series of characteristic absorption bands corresponding to its key structural features.

The presence of hydroxyl (-OH) groups is typically indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid-derived lactone ring is expected to produce a very strong and sharp peak around 1700-1750 cm⁻¹. Aromatic C=C bond stretching vibrations within the xanthene and benzene (B151609) rings will likely appear in the 1450-1600 cm⁻¹ range. Furthermore, the C-O stretching vibrations from the ether linkage and phenolic groups are anticipated to produce strong bands between 1000-1300 cm⁻¹. The C-I bonds will have stretching vibrations at lower frequencies, typically below 600 cm⁻¹, in the fingerprint region of the spectrum.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch, H-bonded 3200-3600 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium
Lactone C=O Stretch 1700-1750 Strong, Sharp
Aromatic C=C Stretch 1450-1600 Medium to Strong
C-O (Ether/Phenol) Stretch 1000-1300 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons. The protons on the di-iodinated xanthene ring would be significantly deshielded due to the electronegativity of the iodine and oxygen atoms, likely appearing at lower field (higher ppm values). The protons on the unsubstituted benzoic acid portion of the molecule would appear in the typical aromatic region (7.0-8.5 ppm). The phenolic -OH protons would likely appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the lactone would be highly deshielded, appearing around 160-170 ppm. Carbons bonded to oxygen (phenolic and ether carbons) would resonate in the 140-160 ppm range. The carbons bearing the iodine atoms would also exhibit characteristic shifts, while the remaining aromatic carbons would appear in the 110-140 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Structural Moiety Predicted Chemical Shift (δ, ppm)
¹H Aromatic (Benzoic acid part) 7.0 - 8.5
¹H Aromatic (Xanthene part) 6.5 - 7.5
¹H Phenolic (-OH) 9.0 - 11.0 (variable)
¹³C Carbonyl (C=O) 160 - 170
¹³C Aromatic (C-O, C-I) 140 - 160

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₂₀H₁₀I₂O₅, which corresponds to a monoisotopic mass of approximately 583.86 Da uni.lu.

High-resolution mass spectrometry would be able to confirm this exact mass, providing strong evidence for the compound's elemental composition. In typical analyses, such as those using electrospray ionization (ESI), the compound can be observed as various adducts. The predicted m/z values for common adducts provide a reference for experimental data interpretation uni.lu.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Form Mass-to-Charge Ratio (m/z)
[M-H]⁻ 582.85448
[M+H]⁺ 584.86904
[M+Na]⁺ 606.85098
[M+K]⁺ 622.82492
[M+NH₄]⁺ 601.89558

Data sourced from PubChem CID 92311. uni.lu

Fluorescence Spectroscopy and Photophysical Properties

The utility of this compound as a fluorescent probe is rooted in its distinct photophysical properties, which are characterized using fluorescence spectroscopy. This involves examining the molecule's interaction with light, specifically its absorption and subsequent emission of photons.

Absorption and Emission Spectra Analysis

Like its parent compound fluorescein (B123965), this compound exhibits characteristic absorption (excitation) and emission spectra. The introduction of two heavy iodine atoms onto the xanthene core typically results in a bathochromic (red) shift in both the maximum absorption and emission wavelengths compared to unsubstituted fluorescein researchgate.net.

The absorption spectrum shows the range of wavelengths the molecule can absorb to become electronically excited. The emission spectrum reveals the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state. The difference between the peak absorption and emission wavelengths is known as the Stokes shift. A photophysical study of partially halogenated xanthene dyes, including this compound, has been carried out in aqueous solutions, providing spectral data researchgate.net. The spectra for fluorescein derivatives are generally similar in shape, featuring a main absorption peak and a corresponding emission peak that is its mirror image at a longer wavelength researchgate.net.

Table 4: General Photophysical Properties

Property Description Relevance to this compound
Absorption Maximum (λabs) Wavelength at which the molecule absorbs light most strongly. Expected to be slightly red-shifted from fluorescein's ~490 nm.
Emission Maximum (λem) Wavelength at which the molecule emits light most intensely. Expected to be slightly red-shifted from fluorescein's ~515 nm.

| Stokes Shift | The difference in wavelength between λabs and λem. | A key characteristic of fluorescent dyes, typically in the range of 20-30 nm for fluorescein derivatives. |

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is an intrinsic property of a fluorophore, defined as the average time it spends in the excited state before returning to the ground state by emitting a photon. This parameter is typically in the nanosecond (ns) range for organic dyes like fluorescein derivatives.

Fluorescence lifetime is not constant but can be influenced by the molecule's immediate environment, including solvent polarity, temperature, and the presence of quenching agents. Measurements are commonly performed using a technique called Time-Correlated Single Photon Counting (TCSPC). This method involves exciting the sample with extremely short, periodic pulses of light and measuring the time delay until the first fluorescence photon is detected. By repeating this process millions of times, a statistical decay curve is constructed, from which the lifetime can be calculated. The fluorescence lifetime of many common organic dyes is typically in the range of 1 to 10 nanoseconds.

Singlet Oxygen Quantum Yields

The generation of singlet oxygen (¹O₂) is a critical photophysical process for many halogenated fluoresceins, particularly those utilized in applications such as photodynamic therapy and photosensitization experiments. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer (B1316253) molecules that lead to the formation of ¹O₂. For this compound, the presence of two heavy iodine atoms on the xanthene ring significantly influences its photophysical properties, leading to a high propensity for singlet oxygen generation.

This phenomenon is primarily governed by the "heavy atom effect," where the heavy iodine atoms promote intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). The spin-orbit coupling introduced by the heavy atoms enhances the probability of this spin-forbidden transition. Once populated, the long-lived triplet state of the dye can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of highly reactive singlet oxygen.

While a specific, experimentally determined singlet oxygen quantum yield for this compound is not consistently reported across the literature, the well-established trend among halogenated fluoresceins allows for a reliable estimation of its high efficiency. The ΦΔ value increases dramatically with the atomic mass of the halogen substituent. For instance, the parent compound, fluorescein, has a very low singlet oxygen quantum yield. In contrast, heavier halogenated derivatives exhibit significantly higher yields. Eosin Y (2',4',5',7'-tetrabromofluorescein) has a reported ΦΔ of approximately 0.57, while the even heavier, fully iodinated derivative, Rose Bengal (2',4',5',7'-tetraiodo-3,4,5,6-tetrachlorofluorescein), has a ΦΔ of around 0.76 in dimethyl sulfoxide (B87167) (DMSO) nih.gov. Given this trend, it is expected that this compound possesses a high singlet oxygen quantum yield, likely falling between that of the dibromo- and tetraiodo- derivatives, making it an efficient photosensitizer for ¹O₂ production. This high efficiency is a direct consequence of the enhanced intersystem crossing rate facilitated by the two iodine atoms.

Photobleaching Resistance and Photostability

Photobleaching, or the irreversible photochemical destruction of a fluorophore upon light exposure, is a significant limitation for many fluorescent dyes, including halogenated fluoresceins. The photostability of a dye is a crucial parameter that dictates its utility in applications requiring prolonged or intense illumination, such as fluorescence microscopy and time-lapse imaging.

The mechanism of photobleaching in fluorescein derivatives is often linked to the molecule's triplet state and its interaction with molecular oxygen. Fluorophores in the excited triplet state are relatively long-lived and can undergo chemical reactions with surrounding molecules, leading to their permanent degradation fsu.edu. Since the heavy iodine atoms in this compound promote a high quantum yield of triplet state formation, the molecule is inherently susceptible to photobleaching. The same property that makes it an excellent singlet oxygen generator also contributes to its photo-instability. The singlet oxygen produced can itself react with and degrade the dye molecule, in a process known as self-sensitized photooxidation.

Halogenated fluoresceins are known to be notoriously photo-unstable researchgate.net. Their resistance to photobleaching is generally lower than that of other classes of fluorescent dyes like rhodamines or Alexa Fluors nih.govresearchgate.net. The rate of photobleaching is dependent on several factors, including the intensity of the excitation light, the concentration of oxygen in the environment, and the presence of any protective agents fsu.edu. For a typical fluorophore like fluorescein, a molecule may emit between 30,000 to 40,000 photons before it is photobleached fsu.edu. Due to the enhanced triplet state formation, the photostability of this compound is expected to be lower than that of fluorescein and its chlorinated derivatives, and comparable to other brominated and iodinated analogs under similar conditions.

Environmental Influences on Spectroscopic Characteristics

The absorption and emission properties of fluorescent dyes are often sensitive to their local environment. Factors such as solvent polarity, pH, and the ability of the solvent to donate or accept hydrogen bonds can significantly alter the spectroscopic characteristics of a dye. This phenomenon, known as solvatochromism, is observed for this compound and other fluorescein derivatives researchgate.net.

The effect of the solvent on the UV-Vis absorption spectra of fluorescein derivatives can be rationalized by considering the interactions between the dye molecule and the solvent molecules researchgate.net. These interactions can differentially stabilize the ground and excited electronic states of the fluorophore, leading to shifts in the absorption maximum (λmax) rsc.org. In a study of various fluorescein derivatives, including this compound (referred to as probe 7), the maximal absorption wavelength was measured in a range of solvents with differing polarities and hydrogen bonding capabilities researchgate.net.

The position, intensity, and shape of the absorption bands of these dyes change with the type of solvent researchgate.net. This can be observed as a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For this compound, the absorption maximum shifts depending on the solvent environment. For example, in solvents with varying dielectric constants and hydrogen bonding properties, the λmax can be different, indicating a sensitivity to the solvent's polarity and its capacity for specific interactions like hydrogen bonding researchgate.net.

Below is a table summarizing the maximal absorption wavelength (λmax) of this compound in various solvents, demonstrating its solvatochromic behavior.

SolventMaximal Absorption Wavelength (λmax) (nm)
n-Hexane494
Cyclohexane494
Carbon tetrachloride502
1,4-Dioxane503
Benzene503
Chloroform508
Ethyl acetate503
Acetone508
Ethanol511
Methanol (B129727)508
Acetonitrile (B52724)505
Dimethyl sulfoxide515
N,N-Dimethylformamide514

Data sourced from a study on the solvatochromism of fluorescein and its derivatives researchgate.net.

These shifts reflect the differential solvation of the ground and excited states of the this compound molecule, which alters the energy gap between these states rsc.org.

Comparative Spectroscopic Analysis with Other Halogenated Fluorescein Derivatives

The spectroscopic properties of fluorescein derivatives are systematically altered by the type and position of halogen substituents on the xanthene core. The introduction of heavier halogens generally leads to a bathochromic (red) shift in both the absorption and emission maxima, a decrease in fluorescence quantum yield (Φf), and an increase in the singlet oxygen quantum yield (ΦΔ). This is a direct consequence of the internal heavy atom effect, which enhances spin-orbit coupling and promotes intersystem crossing to the triplet state.

This compound, with two iodine atoms, fits within this trend. Its spectroscopic characteristics can be compared with its parent compound, fluorescein, and other key halogenated derivatives like Eosin Y (tetrabrominated) and Erythrosin B (tetraiodinated).

CompoundHalogen SubstituentsAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)
FluoresceinNone~490~512~0.9~0.03
This compound2, 4',5'-Iodo~515~535Lower than FluoresceinHigh (inferred)
Eosin Y4, 2',4',5',7'-Bromo~517~538~0.15~0.57
Erythrosin B4, 2',4',5',7'-Iodo~526~548~0.02~0.68

Note: Spectroscopic values can vary depending on the solvent and pH. The values presented are approximate and for comparative purposes. Data compiled from various sources nih.govresearchgate.net.

As shown in the table, there is a clear progression:

Absorption and Emission Maxima: As the atomic weight of the halogen substituents increases from none (fluorescein) to bromine (Eosin Y) and iodine (Erythrosin B), both the absorption and emission maxima shift to longer wavelengths. This compound's spectral properties are positioned between those of fluorescein and the more heavily halogenated derivatives.

Fluorescence Quantum Yield (Φf): There is a stark decrease in fluorescence efficiency with the introduction of heavier halogens. The high Φf of fluorescein is significantly quenched in Eosin Y and even more so in Erythrosin B. This is because the enhanced intersystem crossing to the triplet state provides a highly efficient non-radiative decay pathway that competes directly with fluorescence emission. This compound follows this trend, exhibiting a lower fluorescence quantum yield than fluorescein.

Singlet Oxygen Quantum Yield (ΦΔ): The trend for singlet oxygen generation is inverse to that of fluorescence. The efficient population of the triplet state in the heavier halogenated derivatives leads to a dramatic increase in the singlet oxygen quantum yield. While fluorescein is a poor photosensitizer, Eosin Y and Erythrosin B are highly effective. As previously discussed, this compound is expected to have a high ΦΔ due to the presence of iodine atoms.

This comparative analysis highlights the profound impact of halogenation on the photophysical properties of the fluorescein scaffold, allowing for the fine-tuning of these molecules for specific applications, such as shifting from highly fluorescent probes (fluorescein) to efficient photosensitizers (iodinated and brominated derivatives).

Advanced Analytical Applications of 4 ,5 Diiodofluorescein in Chemical and Biological Systems

Role as a Reference Standard in Analytical Method Development

The reliability and accuracy of any analytical method hinge on the quality of the reference standards used for calibration and validation. 4',5'-Diiodofluorescein, particularly in its certified form as D&C Orange No. 10, serves as an essential reference standard in the development and validation of analytical procedures, ensuring that products meet stringent quality and regulatory requirements. ecfr.govecfr.govcornell.edufda.gov

In pharmaceutical analysis, method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. rsc.org As a certified color additive used in externally applied drugs, this compound (D&C Orange No. 10) must be quantified and its impurity profile assessed using fully validated methods. ecfr.govcornell.edufda.gov A highly purified reference standard of this compound is indispensable for this process.

Method validation for a compound like this compound typically involves demonstrating specificity, linearity, accuracy, precision, and sensitivity. nih.gov For instance, in the validation of High-Performance Liquid Chromatography (HPLC) methods for related halogenated fluoresceins, the reference standard is used to establish calibration curves and determine recovery percentages. nih.govresearchgate.net The data from these validation studies confirm that the method can accurately quantify the analyte and separate it from potential interferences.

Table 1: Representative HPLC Method Validation Parameters for Halogenated Fluoresceins Data modeled after validated methods for analogous compounds like brominated fluoresceins. nih.govresearchgate.net

Parameter Typical Specification/Result Purpose
Linearity (R²) > 0.999Confirms a direct proportional relationship between detector response and analyte concentration over a specified range.
Accuracy (% Recovery) 96.9% - 106.8%Demonstrates the closeness of the measured value to the true value by analyzing spiked samples.
Precision (% RSD) Intra-day: ≤1.45% Inter-day: ≤2.35%Measures the method's reproducibility under the same (intra-day) and different (inter-day) operating conditions.
Limit of Detection (LOD) 0.01% - 1.55% (w/w)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.0047% - 0.020% (w/w)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

During the chemical synthesis of this compound, which typically involves the iodination of fluorescein (B123965), a variety of related substances can be formed. These include unreacted starting material (fluorescein), mono-iodinated intermediates, and over-iodinated products like tri- and tetraiodofluorescein. nih.gov A well-characterized reference standard of this compound is crucial for the quality control (QC) of this process.

In a manufacturing setting, QC analysts use the reference standard to:

Develop and calibrate analytical methods (e.g., HPLC) to monitor the reaction's progress.

Quantify the final product's purity by comparing the main peak area in a sample chromatogram to that of the standard.

Identify and quantify process-related impurities and subsidiary colors , ensuring they fall within the limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA). tandfonline.comresearchgate.net

This rigorous quality control ensures batch-to-batch consistency and the safety of the final product intended for use in drug and cosmetic formulations. ewg.org

Chromatographic Analytical Methodologies

Chromatography, particularly HPLC, is the primary technique for the separation, identification, and quantification of this compound and its related impurities. Its high resolution and sensitivity make it ideal for analyzing the complex mixtures often found in commercial color additives. nih.govthermofisher.com

Reverse-phase HPLC is the most common method for the quantitative analysis of this compound and other xanthene dyes. nih.govfda.gov In this technique, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thermofisher.commfa.org

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of iodine atoms, this compound is more hydrophobic than fluorescein and will therefore be retained longer on the reverse-phase column. Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance. fda.govscirp.org Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from the reference standard.

Table 2: Example of HPLC Conditions for the Analysis of Xanthene Dyes Based on established methods for color additive analysis. thermofisher.commfa.org

Parameter Condition
Instrument HPLC System with PDA Detector
Column Zorbax Eclipse Plus C18 (or equivalent), 5 µm, 2.1 mm x 150 mm
Mobile Phase A Aqueous Buffer (e.g., 20 mM Ammonium Acetate or 3mM TEA, pH 6.4)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.2 - 1.0 mL/min
Detection UV-Vis at maximum absorbance wavelength (approx. 500-520 nm)
Injection Volume 10 - 25 µL
Column Temperature 30 - 35 °C
Elution Mode Gradient elution (varying the ratio of Mobile Phase A to B over time)

The synthesis of this compound is not perfectly selective, leading to the formation of subsidiary colors. These are colored impurities that are structurally similar to the main compound, such as positional isomers or compounds with a different degree of halogenation. tandfonline.com For D&C Orange No. 10, common subsidiary colors include 2',4',5'-Triiodofluorescein and Tetraiodofluorescein (Erythrosine). nih.gov

HPLC is highly effective at separating these closely related compounds, allowing for their individual detection and quantification. nih.govepa.gov The method's ability to resolve these components is critical for certification, as regulatory specifications impose strict limits on the levels of such impurities. researchgate.net Other potential impurities that can be monitored by HPLC include unreacted intermediates like phthalic acid and resorcinol, which are the precursors to the fluorescein backbone. tandfonline.com

Advanced Biological Staining Mechanisms and Applications (in vitro)

Fluorescein and its derivatives are foundational tools in biological imaging due to their intense fluorescence. nih.gov this compound, as part of this family, has potential applications as a fluorescent probe for in vitro studies, where its interaction with biological systems is governed by its physicochemical properties and the unique influence of its iodine substituents.

The mechanism of staining for fluorescein-based probes in in vitro systems, such as live or fixed cells, depends on several factors:

Cell Permeability : The ability of a probe to cross the cell membrane is influenced by its lipophilicity and charge. The addition of two iodine atoms increases the lipophilicity of this compound compared to the parent fluorescein, which can enhance its ability to passively diffuse across the lipid bilayer of cell membranes. nih.gov

Photophysical Properties : The fluorescence of these dyes arises from the large, conjugated xanthene ring system. However, the presence of heavy atoms like iodine can significantly alter these properties through the "heavy atom effect." This effect can increase the rate of intersystem crossing from the excited singlet state to the triplet state, which may reduce the fluorescence quantum yield but can enhance phosphorescence. This modulation of spectral properties can be exploited in specific imaging applications.

Localization : Once inside a cell, the probe's localization is determined by its affinity for different organelles and biomolecules. Fluorescein-based probes can be designed to accumulate in specific compartments like mitochondria or lysosomes, or they can be conjugated to antibodies or other ligands to specifically label target proteins or structures. mdpi.comscbt.com

While specific, widespread applications of this compound as a standalone cellular stain are not extensively documented, its structural backbone is representative of probes used for in vitro imaging of cellular processes and structures. rsc.orgwiley.commdpi.com It can be used to assess cell viability or membrane integrity, and its derivatives can be synthesized to act as sensors for intracellular ions or viscosity. mdpi.comnih.gov For example, fluorescein solutions have been used in tests to evaluate the integrity of aseptic manipulations in pharmaceutical settings by detecting microscopic contamination under UV light, a practical in vitro application. nih.gov

Table 3: Key Properties of Fluorescein Derivatives for Biological Staining

Property Description Relevance to this compound
Excitation/Emission λ Wavelengths of light absorbed and emitted; typically in the visible spectrum (blue excitation, green emission for fluorescein).Similar spectral range to fluorescein, suitable for standard fluorescence microscopy filter sets.
Quantum Yield The efficiency of converting absorbed photons into emitted fluorescent photons.The heavy iodine atoms may decrease the fluorescence quantum yield compared to fluorescein.
Photostability Resistance of the fluorophore to photochemical destruction (photobleaching) upon exposure to excitation light.Halogenation can sometimes affect photostability, which is a critical parameter for time-lapse imaging.
pH Sensitivity The fluorescence intensity of fluorescein and its derivatives is often dependent on the pH of the local environment. nih.govCan be used to probe pH changes in cellular compartments, but also requires careful buffering for quantitative imaging.
Lipophilicity The affinity of a molecule for a lipid environment.Increased by iodine atoms, potentially enhancing cell membrane permeability.

Mechanisms of Interaction with Cellular Components

The utility of this compound as a fluorescent probe in biological systems is predicated on its interactions with various cellular structures. These interactions are governed by a combination of physical and chemical forces, and the dye's intrinsic properties determine its specificity and localization within the complex cellular milieu.

The interaction of fluorescent dyes with cellular components involves a variety of non-covalent and sometimes covalent bonds. For membrane proteins, these interactions are crucial for many cellular functions, including signaling and metabolism sailife.com. Fluorescent probes like this compound primarily interact with biological macromolecules and lipid structures through physical forces such as hydrophobic interactions, van der Waals forces, and electrostatic interactions. The di-iodinated structure of the molecule contributes to its specific electronic and steric properties, influencing how it fits into binding pockets of proteins or intercalates within lipid bilayers.

In a cellular environment, the physical properties of the microenvironment, such as polarity and viscosity, can profoundly affect the behavior of a fluorescent probe mdpi.com. The interaction between a dye and a protein, for instance, can alter the dye's fluorescence properties, providing information about the protein's conformation or its local environment. The binding of this compound to proteins or its partitioning into lipid membranes is a dynamic process influenced by the temperature and the physicochemical nature of the cellular components nih.gov.

The selective accumulation of a dye within specific cellular compartments is a critical feature for its application in bio-imaging. This selectivity is largely dictated by the dye's physicochemical properties, including its molecular weight, charge, and, crucially, its lipophilicity.

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a key determinant of a molecule's ability to permeate biological membranes sailife.com. A positive LogP value indicates a preference for the lipid phase (lipophilic or hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic) acdlabs.com. Compounds with high lipophilicity tend to accumulate in lipid-rich environments like cell membranes. The predicted XlogP value for this compound is 4.7, suggesting it is a highly lipophilic compound with a strong affinity for non-polar environments uni.lu. This high lipophilicity is consistent with its reported use in staining cell membranes.

PropertyValueSource
Molecular Formula C₂₀H₁₀I₂O₅ fda.govrsc.org
Molecular Weight 584.1 g/mol fda.gov
Predicted XlogP 4.7 uni.lu

Visualization of Subcellular Structures (e.g., Mitochondria, Cell Membranes)

The photophysical properties of this compound make it a useful tool for the visualization of subcellular structures. Its ability to emit a bright green fluorescence upon excitation allows for clear imaging against the low-autofluorescence background of most cells.

One of the documented applications of this compound is in the localization and staining of cell membranes. Its high lipophilicity, as indicated by its predicted LogP value, drives its partitioning into the lipid-rich environment of the plasma membrane and other intracellular membranes. This accumulation enables the visualization of membrane dynamics, fluidity, and the effects of lipid-protein interactions.

Fluorescent Labeling of Biological Macromolecules (e.g., Proteins)

Fluorescent labeling of proteins is an essential technique for studying their function, localization, and interactions in real-time mdpi.com. This compound can be used as an extrinsic fluorescent label for biological macromolecules, including proteins. The dye can be conjugated to proteins, allowing them to be tracked and visualized within living or fixed cells. The choice of fluorophore is critical, as larger labels can potentially perturb the protein's natural function fda.gov. The relatively small size of this compound compared to fluorescent proteins makes it a suitable label for many applications. This labeling technique is instrumental in discerning the location and dynamics of specific proteins within the cellular architecture.

Tracking Nanoparticle Infiltration and Dynamics in Cellular Systems

The study of how nanoparticles interact with and enter cells is a rapidly growing field in nanomedicine and toxicology. Fluorescently labeling nanoparticles is a common strategy to monitor their uptake and trafficking within cellular systems acdlabs.com. This compound has been identified as a dye suitable for this purpose. By incorporating the dye into or onto nanoparticles, researchers can track the progression of nanoparticle entry into cells. This labeling strategy helps to unveil the mechanisms of nanoparticle uptake, such as endocytosis, and their subsequent intracellular fate, providing a clearer understanding of cellular dynamics at the nanoscale.

Staining for Microscopic Image Enhancement and Contrast

In optical microscopy, generating sufficient contrast is essential for visualizing specimen details, especially for transparent biological samples like living cells evidentscientific.comfsu.edumicroscopeworld.com. While optical techniques like phase contrast and differential interference contrast (DIC) create contrast by manipulating light paths, fluorescence microscopy offers a powerful alternative by using stains that emit light rsc.orgevidentscientific.comfsu.edumicroscopeworld.com.

The use of fluorescent dyes like this compound is a fundamental method for enhancing image contrast. By selectively staining specific cellular components, the dye causes these structures to stand out brightly against a dark background microscopeworld.com. This is because only the labeled structures emit light at the detection wavelength, effectively separating the signal from the unstained and non-fluorescent parts of the cell. This method dramatically improves the signal-to-noise ratio, allowing for the clear visualization of structures that would be invisible or poorly defined in standard brightfield microscopy. The bright green fluorescence of this compound provides a high-contrast signal for imaging the structures it selectively labels.

Radiopharmaceutical Research Applications

The inherent structure of this compound, featuring two iodine atoms on the xanthene core, makes it a prime candidate for radiolabeling with iodine radioisotopes. This opens up a range of possibilities for its use in radiopharmaceutical research, particularly in the development of diagnostic imaging agents. The introduction of a radioactive isotope of iodine allows for the non-invasive, in vivo tracking of the molecule's distribution and accumulation in biological systems.

Synthesis of Radiolabeled this compound Derivatives

The synthesis of radiolabeled derivatives of this compound for research purposes typically involves the incorporation of a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-124 (¹²⁴I), Iodine-125 (B85253) (¹²⁵I), or Iodine-131 (¹³¹I). The choice of isotope depends on the intended application, with gamma emitters like ¹²³I and ¹³¹I being suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while positron emitters like ¹²⁴I are used for Positron Emission Tomography (PET) imaging. ¹²⁵I is often used in preclinical research for biodistribution studies due to its longer half-life. nih.govmdpi.com

Several established methods for radioiodination of aromatic compounds can be applied to this compound or its precursors. nih.govmdpi.com

Electrophilic Radioiodination: This is a common method for introducing radioactive iodine into aromatic rings. nih.gov It typically involves the reaction of a suitable precursor with a radioiodide salt (e.g., Na¹²⁵I) in the presence of an oxidizing agent. The oxidizing agent, such as Chloramine-T or Iodogen, converts the iodide into a more electrophilic species that can then substitute a hydrogen atom on the aromatic ring. For this compound, a precursor molecule without the iodine atoms would be used, and the radioiodine would be introduced at the 4' and 5' positions.

Halogen Exchange Reactions: This method involves the replacement of a non-radioactive halogen (like bromine or another iodine atom) or a leaving group (like a trialkylstannyl group) on the fluorescein backbone with a radioactive iodine isotope. nih.gov Copper-catalyzed reactions can facilitate this nucleophilic substitution. nih.gov This approach can offer high radiochemical yields and is suitable for introducing radioiodine into molecules that are sensitive to strong oxidizing conditions.

The selection of the specific synthetic route depends on factors such as the desired radiochemical yield, the specific activity required, and the stability of the precursor molecule under the reaction conditions. Following the radiolabeling reaction, purification of the radiolabeled this compound derivative is crucial and is typically achieved using techniques like high-performance liquid chromatography (HPLC).

Table 1: Common Radioisotopes of Iodine and Their Properties for Radiopharmaceutical Research

RadioisotopeHalf-lifeDecay ModePrimary Emission EnergyCommon Application
Iodine-12313.2 hoursElectron CaptureGamma (159 keV)SPECT Imaging
Iodine-1244.2 daysPositron EmissionPositron (β+)PET Imaging
Iodine-12559.4 daysElectron CaptureGamma (35 keV)Preclinical Biodistribution
Iodine-1318.0 daysBeta DecayGamma (364 keV), Beta (β⁻)SPECT Imaging, Radiotherapy

Investigation of Tissue Selectivity in Research Models

Once a radiolabeled derivative of this compound is synthesized and purified, its biodistribution and tissue selectivity can be investigated in preclinical research models, typically rodents such as mice or rats. These studies are essential to understand the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). The primary method for this investigation is through in vivo biodistribution studies.

The general procedure for a biodistribution study involves administering the radiolabeled compound to the animal model, usually via intravenous injection. At various time points after administration, the animals are euthanized, and major organs and tissues are collected, weighed, and the amount of radioactivity in each sample is measured using a gamma counter. The data is then expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 2: Illustrative Biodistribution Data for a Radioiodinated Xanthene Dye (e.g., ¹³¹I-Rose Bengal) in a Murine Model

Organ/Tissue% Injected Dose per Gram (%ID/g) at 1 hour post-injection% Injected Dose per Gram (%ID/g) at 4 hours post-injection% Injected Dose per Gram (%ID/g) at 24 hours post-injection
Blood2.5 ± 0.40.8 ± 0.20.1 ± 0.05
Liver25.6 ± 3.115.2 ± 2.53.1 ± 0.8
Spleen1.8 ± 0.31.1 ± 0.20.5 ± 0.1
Kidneys3.2 ± 0.51.5 ± 0.30.4 ± 0.1
Lungs2.1 ± 0.40.9 ± 0.20.3 ± 0.08
Heart1.5 ± 0.30.6 ± 0.10.2 ± 0.06
Muscle0.5 ± 0.10.3 ± 0.080.1 ± 0.04
Bone0.8 ± 0.20.5 ± 0.10.2 ± 0.05
Brain0.1 ± 0.050.05 ± 0.020.02 ± 0.01
Intestines10.5 ± 1.822.8 ± 3.58.5 ± 1.5

Note: The data presented in this table is illustrative and based on typical findings for radioiodinated Rose Bengal to demonstrate the concept of tissue selectivity investigation. Actual data for a radiolabeled this compound derivative would require experimental determination.

The results of such studies would reveal the organs in which the radiolabeled this compound derivative preferentially accumulates. High uptake in the liver and intestines, as exemplified in the table, would suggest a primary route of elimination through the hepatobiliary system. Low uptake in the brain would indicate poor penetration of the blood-brain barrier. This information is critical for assessing the potential of the compound as a targeted imaging agent for specific tissues or organs.

Interactions and Functionalization in Material Science Research

Integration of 4',5'-Diiodofluorescein into Nanomaterials

The incorporation of dye molecules like this compound into nanomaterials is a widely used strategy to create functional hybrid materials that combine the properties of both the dye and the nano-scaffold. This integration can lead to materials with enhanced capabilities for imaging and sensing. One documented application involves using this compound as a fluorescent label for nanoparticles, which allows for the meticulous tracking and documentation of the nanoparticles' trajectory as they infiltrate cellular structures. This labeling technique provides a clear method to visualize and understand the dynamics of nanoparticle entry into cells.

A significant challenge with organic dyes is their susceptibility to fluorescence quenching and degradation in aqueous or biological environments. researchgate.net Incorporating dyes within a solid nanoparticle matrix is a common approach to protect the fluorophore, thereby enhancing its photostability and quantum yield. While specific studies detailing the stability and optical property enhancements for this compound-incorporated nanoparticles are not extensively detailed in the available literature, the general principles for dye-based nanoparticles are well-established. The nanoparticle matrix can shield the dye from external quenchers like oxygen and can prevent aggregation-caused quenching, which often occurs with free dye molecules in solution. researchgate.net The choice of nanoparticle material and encapsulation method can influence the final optical properties of the hybrid material. iitk.ac.inresearchgate.net

Self-assembly is a powerful bottom-up approach for creating complex and functional nanostructures. In the context of organic dyes, intermolecular interactions can be harnessed to drive the formation of well-ordered aggregates, such as J-aggregates or H-aggregates, with unique optical properties not observed in the monomeric species. acs.org These self-assembled systems can feature multiple chromophores, enabling phenomena like energy transfer. acs.org The assembly of different fluorophores on a common scaffold, such as DNA, can create multicolor labels that can be excited at a single wavelength. scispace.com While these are established concepts in materials chemistry, specific research detailing the self-assembly of this compound into multichromophore systems is not prominently featured in the reviewed scientific literature.

Functionalization for Specific Material Applications

The functionalization of dyes is critical for their application in material science, as it allows them to be covalently linked to surfaces or integrated into larger systems for specific purposes, such as chemical sensing or theranostics. rsc.org The inherent chemical structure of this compound provides sites for potential modification to tailor its properties or link it to other molecules or materials.

Phototheranostics is an emerging field in medicine that combines diagnostic imaging with therapy, often using a single agent. nih.gov Organic dyes are attractive candidates for phototheranostic agents due to their strong light absorption, ability to generate reactive oxygen species (for photodynamic therapy) or heat (for photothermal therapy), and fluorescence for imaging. nih.govnih.gov When formulated into nanoparticles, these dyes benefit from longer circulation times and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov this compound has been identified in the scientific literature as a relevant probe among other fluorescein (B123965) derivatives in the context of developing organic nanoparticles for phototheranostic applications. acs.org The general mechanism involves designing nanoparticles that, upon excitation with light of a specific wavelength, can simultaneously provide a fluorescent signal for imaging and induce therapeutic effects. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel 4',5'-Diiodofluorescein Derivatives with Tuned Properties

A significant area of ongoing research involves the rational design and synthesis of novel derivatives of this compound to achieve finely tuned photophysical and chemical properties. The goal is to create a library of probes with tailored characteristics for specific applications. The structure-property relationships of halogenated fluoresceins are central to this effort, with modifications to the xanthene core and the pendant phenyl ring being key strategies.

The type, number, and position of halogen substituents on the fluorescein (B123965) scaffold have a profound impact on the dye's properties. In iodinated dyes like this compound, the heavy-atom effect is particularly pronounced, which enhances intersystem crossing from the singlet excited state to the triplet state. This intrinsic property is advantageous for applications requiring the generation of reactive singlet oxygen, such as photodynamic therapy and photocatalysis. Future derivatives may incorporate additional heavy atoms or specific functional groups to further modulate the efficiency of singlet oxygen generation.

Researchers are also exploring how the position of the iodine atoms influences the excited-state deactivation pathways. nih.gov Theoretical studies and experimental evidence show that the placement of halogens is critical in determining properties like fluorescence quantum yield and rates of non-radiative decay. nih.gov By strategically altering the substitution pattern, new derivatives of this compound can be developed with either enhanced fluorescence for brighter imaging or optimized triplet state formation for photosensitization.

Furthermore, the introduction of various functional groups onto the this compound backbone can impart new functionalities. For example, conjugating targeting moieties such as peptides, antibodies, or small molecules can direct the fluorescent probe to specific cells, tissues, or even subcellular organelles. Other modifications aim to improve solubility in biological media, enhance photostability, or create sensitivity to specific environmental parameters like pH, ion concentration, or redox potential.

Table 1: Potential Modifications of the this compound Scaffold and Their Effects

Modification StrategyTarget Property to TunePotential Application
Altering Halogenation PatternIntersystem Crossing Rate, Fluorescence Quantum YieldPhotodynamic Therapy, Bioimaging
Introducing Electron-Donating/Withdrawing GroupsAbsorption/Emission Wavelengths, Redox PotentialMultiplexed Imaging, Redox Sensing
Conjugating Biorecognitive MoietiesTarget SpecificityTargeted Cell Imaging, Diagnostics
Attaching Environmentally Sensitive GroupsFluorescence Response to AnalytesBiosensing (pH, ions, etc.)

Integration with Advanced Imaging Modalities

To overcome the limitations of conventional fluorescence microscopy, such as limited tissue penetration and spatial resolution, researchers are increasingly integrating fluorescent probes like this compound with other advanced imaging techniques. This has led to the development of multimodal imaging probes that provide a more comprehensive understanding of biological systems.

One promising approach is the creation of dual-modality probes that combine the high sensitivity of fluorescence imaging with the high spatial resolution and deep tissue penetration of magnetic resonance imaging (MRI) or X-ray computed tomography (CT). nih.gov This can be achieved by conjugating this compound to a contrast agent, such as a gadolinium chelate for MRI or an iodinated compound for CT, often using a nanoparticle as a scaffold. Such a probe would allow for the initial anatomical localization of a target using MRI or CT, followed by high-sensitivity visualization at the cellular level using fluorescence microscopy.

The inherent fluorescence of this compound makes it well-suited for use in advanced optical imaging techniques. In confocal microscopy , the dye can provide high-resolution, optically sectioned images of cells and tissues, reducing out-of-focus blur and improving image contrast. elspub.comresearchgate.netaprcomposites.com.au Furthermore, the development of derivatives with enhanced photostability and brightness could enable their use in super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy. scispace.com These methods can break the diffraction limit of light, allowing for imaging at the nanoscale and providing unprecedented detail of subcellular structures.

Future research will likely focus on the development of "smart" multimodal probes based on this compound that can report on specific biological processes. For example, a probe could be designed to be "turned on" or to change its fluorescence properties only in the presence of a specific enzyme or biomarker, providing functional information in addition to anatomical location.

Table 2: Comparison of Advanced Imaging Modalities for Integration with this compound

Imaging ModalityAdvantagesDisadvantagesRole of this compound
Confocal MicroscopyHigh resolution, optical sectioningLimited penetration depth, phototoxicityFluorescent signal for cellular imaging
Super-Resolution MicroscopyNanoscale resolutionRequires specific fluorophore properties, complex instrumentationPotential as a photoswitchable fluorophore
MRI (Multimodal)High spatial resolution, deep penetrationLow sensitivityFluorescence component of a dual probe
CT (Multimodal)High spatial resolution, deep penetrationUse of ionizing radiationFluorescence component of a dual probe
PET/SPECT (Multimodal)High sensitivity, whole-body imagingLow spatial resolutionFluorescence component of a dual probe

Innovative Applications in Bioanalytical Chemistry

The sensitivity of fluorescence-based techniques makes them highly valuable in bioanalytical chemistry for the detection and quantification of a wide range of analytes. This compound and its derivatives are being explored for the development of novel biosensors and assays with improved performance.

A key area of innovation is the design of fluorescent biosensors that can selectively detect specific biomolecules or ions. This is typically achieved by modifying the this compound structure with a recognition element that binds to the target analyte. This binding event then triggers a change in the fluorescence properties of the dye, such as an increase or decrease in intensity, a shift in wavelength, or a change in fluorescence lifetime. For instance, a derivative could be designed to bind to a specific metal ion, leading to a conformational change that quenches or enhances its fluorescence, allowing for the quantification of that ion in a sample.

In the field of immunoassays , fluorescent labels are widely used for sensitive detection. This compound can be conjugated to antibodies or antigens to be used in formats similar to the enzyme-linked immunosorbent assay (ELISA), creating a fluorescence-linked immunosorbent assay (FLISA). The high quantum yield of some fluorescein derivatives can lead to assays with very low limits of detection.

Furthermore, there is growing interest in developing enzyme-responsive probes based on this compound. elspub.com In this approach, the fluorophore is chemically modified with a substrate for a specific enzyme. In its initial state, the probe is non-fluorescent or emits at a different wavelength. Upon enzymatic cleavage of the substrate, the fluorophore is released, leading to a "turn-on" of fluorescence. Such probes are powerful tools for measuring enzyme activity in real-time, both in solution-based assays and within living cells.

Future work will likely focus on creating more sophisticated bioanalytical tools, such as ratiometric probes that provide built-in self-calibration and multiplexed assays that can detect multiple analytes simultaneously using a panel of different colored fluorescent probes derived from the this compound scaffold.

Interdisciplinary Research with Material Science and Nanotechnology

The integration of this compound into novel materials and nanostructures is a rapidly growing field of interdisciplinary research. By combining the optical properties of the dye with the unique physical and chemical properties of advanced materials, new functional systems with a wide range of applications can be created.

Functionalized nanoparticles represent a major area of this research. This compound can be covalently attached to the surface of or encapsulated within various nanoparticles, including those made of silica (B1680970), gold, or polymers. These fluorescent nanoparticles can be used as bright and photostable probes for bioimaging and cellular tracking. Moreover, the nanoparticle can serve as a platform for multifunctionality, carrying not only the fluorescent dye but also targeting ligands, therapeutic drugs, or contrast agents for other imaging modalities.

In material science , this compound can be incorporated into polymer matrices and hydrogels to create materials with built-in optical sensing capabilities. For example, a hydrogel doped with a pH-sensitive derivative of the dye could be used as a sensor that changes color or fluorescence in response to changes in acidity. Such materials could find applications in smart wound dressings that monitor the healing process or in environmental sensors for detecting pollutants. Conductive polymer hydrogels could also be doped with this compound to combine electrical and optical properties for advanced sensor technologies.

The development of self-assembling systems involving this compound derivatives is another exciting frontier. By designing molecules with specific intermolecular interactions, it is possible to create ordered nanostructures like micelles, vesicles, or fibers with unique photophysical properties. These self-assembled systems could be used for applications such as light-harvesting, photocatalysis, or as carriers for drug delivery.

The synergy between the molecular design of this compound derivatives and the engineering of advanced materials and nanostructures is expected to lead to significant breakthroughs in areas ranging from biomedical diagnostics and therapeutics to environmental monitoring and optoelectronics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4',5'-Diiodofluorescein, and how do they influence experimental design?

  • Answer : The compound’s molecular formula (C₂₀H₁₀I₂O₅), molecular weight (584.10 g/mol), and light sensitivity (degradation under prolonged exposure) are critical for storage (room temperature, dark conditions) and handling . Its melting point (240°C) informs thermal stability during high-temperature applications. Researchers should validate purity via UV-Vis spectroscopy, as impurities (e.g., uniodinated fluorescein derivatives) can alter absorbance maxima (e.g., 495 nm for pure diiodofluorescein vs. shifted peaks for contaminants) .

Q. How can researchers prepare stable test solutions of this compound for spectroscopic applications?

  • Answer : Dissolve 500 mg of diiodofluorescein in a 3:1 (v/v) alcohol-water mixture (75 mL alcohol + 30 mL water) to optimize solubility and stability. Filter the solution to remove particulates, and store in amber vials to prevent photodegradation. Calibrate pH to 7–8 using dilute NaOH to maintain fluorescence efficiency .

Q. What are the primary applications of this compound in biomedical research?

  • Answer : It is used as a fluorescent tracer in cellular imaging due to its high quantum yield and iodine-enhanced Stokes shift. Methodologically, researchers employ it in Förster resonance energy transfer (FRET) assays to study protein interactions, ensuring excitation/emission filters are set to 490/515 nm .

Advanced Research Questions

Q. How do trace impurities in commercial this compound affect experimental reproducibility, and what analytical strategies mitigate this?

  • Answer : Impurities like monoiodofluorescein or residual solvents (e.g., ethanol) can skew fluorescence intensity and HPLC retention times (Table 1, ). To address this:

  • Use reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water = 70:30) to isolate impurities.
  • Compare absorbance spectra with reference standards (λmax = 495 nm for pure diiodofluorescein vs. 480 nm for contaminants) .

Q. What methodological considerations are critical when studying the pH-dependent fluorescence quenching of this compound?

  • Answer :

  • Experimental Design : Use buffered solutions (pH 2–12) to map fluorescence intensity vs. pH. Include a control (e.g., fluorescein) to differentiate iodine-specific quenching effects.
  • Data Analysis : Apply Stern-Volmer plots to quantify quenching constants (Ksv), accounting for inner-filter effects at high absorbance values .

Q. How can researchers resolve contradictory spectral data in diiodofluorescein-based assays (e.g., unexpected fluorescence decay in oxygen-rich environments)?

  • Answer : Contradictions often arise from unaccounted variables:

  • Hypothesis Testing : Replicate experiments under controlled O₂ levels (e.g., nitrogen-purged vs. ambient conditions).
  • Instrument Calibration : Validate photomultiplier tube sensitivity and correct for solvent Raman scattering.
  • Literature Comparison : Cross-reference with studies using analogous iodinated dyes (e.g., erythrosin B) to identify systemic artifacts .

Methodological & Ethical Considerations

Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about diiodofluorescein’s photochemical behavior?

  • Answer : The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria guide hypothesis development. For example:

  • Feasibility : Ensure access to HPLC-MS for impurity profiling.
  • Novelty : Investigate diiodofluorescein’s potential as a singlet oxygen sensor, a less-explored application.
  • Ethical : Adhere to guidelines for safe iodine waste disposal .

Q. How should researchers document raw data and uncertainties in diiodofluorescein experiments to enhance reproducibility?

  • Answer :

  • Data Tables : Include processed data (e.g., fluorescence lifetimes, quenching rates) in the main text, with raw datasets (e.g., absorbance scans, HPLC chromatograms) in appendices.
  • Uncertainty Analysis : Report relative standard deviations (RSD) for triplicate measurements and instrument detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.